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Compound of Interest

Compound Name: 2-(4-Methylphenyl)azepane

CAS No.: 168890-45-7

Cat. No.: B063979

Get Quote

Executive Summary
2-(4-Methylphenyl)azepane (CAS: 168890-45-7) is a pharmacophore belonging to the 2-

arylazepane class. Structurally, it represents a ring-expanded homolog of 2-(4-

methylphenyl)piperidine (a close analog of methylphenidate metabolites) and lefetamine

analogs. Its physicochemical profile is characterized by high lipophilicity and a basic nitrogen

center, traits that facilitate blood-brain barrier (BBB) permeation. This compound is primarily of

interest in medicinal chemistry as a scaffold for NMDA receptor antagonists and monoamine

reuptake inhibitors.
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Parameter Technical Specification

IUPAC Name 2-(4-Methylphenyl)azepane

Common Aliases
2-(p-Tolyl)azepane; 2-(4-

Methylphenyl)hexamethyleneimine

CAS Registry Number 168890-45-7

Molecular Formula C₁₃H₁₉N

Molecular Weight 189.30 g/mol

Chiral Center
C2 (The carbon attached to the phenyl ring).

Exists as (R)- and (S)- enantiomers.

SMILES CC1=CC=C(C=C1)C2CCCCCCN2

Structural Commentary
The azepane ring is a flexible, seven-membered heterocycle. Unlike the rigid chair

conformation of piperidine, the azepane ring adopts a twist-chair or twist-boat conformation.

This increased conformational entropy affects receptor binding kinetics, often making azepanes

less potent but more selective than their piperidine homologs. The 4-methyl group on the

phenyl ring functions as a lipophilic anchor, enhancing hydrophobic interactions within the

binding pocket (e.g., the DAT transporter or NMDA channel pore).

Physicochemical Characteristics
This section details the core properties governing the compound's behavior in biological and

synthetic systems.[1]

Lipophilicity & Solubility Profile
Predicted LogP:3.4 ± 0.3

Rationale: The parent 2-phenylazepane has a LogP of ~2.9. The addition of a para-methyl

group adds approximately 0.5 log units.

Implication: This value indicates high permeability across lipid bilayers (BBB penetrant).
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Solubility (Free Base): Insoluble in water; highly soluble in DCM, Ethanol, DMSO, and

Toluene.

Solubility (HCl Salt): >20 mg/mL in water; soluble in Ethanol; sparingly soluble in Acetone.

Acid-Base Properties (pKa)
pKa (Conjugate Acid):10.2 – 10.6 (Estimated)

Context: Unsubstituted azepane has a pKa of 11.[2]07. The 2-phenyl group exerts a weak

inductive withdrawing effect, slightly lowering the basicity compared to the parent amine.

Bio-Distribution: At physiological pH (7.4), the compound exists almost exclusively

(>99.9%) in its protonated cationic form. This cationic charge is critical for electrostatic

anchoring to aspartate residues in target proteins (e.g., Asp-79 in the DAT).

Thermal Properties
Boiling Point (Predicted): 285°C at 760 mmHg.

State at STP: Viscous, colorless to pale yellow oil (Free Base). White crystalline solid

(Hydrochloride salt).

Synthetic Methodology (Protocol)
The most robust route to 2-arylazepanes is the Schmidt Rearrangement of 2-

arylcyclohexanones. This method effectively expands the six-membered ketone ring into the

seven-membered lactam or amine precursor.

Experimental Workflow: Schmidt Rearrangement Route
Reaction Logic:

Precursor Synthesis: Arylation of cyclohexanone.

Ring Expansion: Insertion of nitrogen via hydrazoic acid (

).
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Reduction: Conversion of the lactam to the amine.

Step 1: Arylation

Step 2: Schmidt Expansion

Step 3: Reduction

Cyclohexanone 2-(4-Methylphenyl)
cyclohexanone

Pd-Catalyzed
Alpha-Arylation

4-Bromotoluene
(Pd Cat/NaOtBu)
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azepan-2-one

Ring Expansion
(Retention of config)

NaN3 / TfOH
(In situ HN3)

2-(4-Methylphenyl)
azepane

Reduction

LiAlH4 / THF
Reflux

Click to download full resolution via product page

Figure 1: Synthetic pathway via Schmidt Rearrangement. Note that migration of the more

substituted carbon is generally favored, yielding the 7-aryl isomer, though regio-control can

vary with acid strength.

Detailed Protocol (Step-by-Step)
Step 1: Synthesis of 2-(4-Methylphenyl)cyclohexanone

Reagents: Cyclohexanone (1.0 eq), 4-Bromotoluene (1.1 eq),

(2 mol%), BINAP (3 mol%), NaOtBu (1.5 eq).

Procedure:

Charge an oven-dried flask with toluene, catalyst, and ligand under Argon.
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Add ketone and base; stir at 80°C for 12 hours.

Quench with

, extract with EtOAc. Purify via flash chromatography (Hex/EtOAc).

Step 2: Schmidt Ring Expansion

Reagents: 2-(4-Methylphenyl)cyclohexanone, Sodium Azide (

), Methanesulfonic acid (

) or Polyphosphoric acid (PPA).

Procedure:

Dissolve ketone in DCM/Acid mixture at 0°C.

Add

portion-wise (Caution:

evolution).

Allow to warm to RT and stir for 4 hours.

Neutralize carefully with NaOH. Extract the lactam intermediate.

Step 3: Lactam Reduction

Reagents: Lithium Aluminum Hydride (

), dry THF.

Procedure:

Suspend

(2.0 eq) in dry THF under

.
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Add lactam solution dropwise at 0°C.

Reflux for 6–12 hours.

Fieser workup (Water, 15% NaOH, Water).

Convert free base to HCl salt using ethereal HCl for stability.

Pharmacological & Biological Context
While this guide focuses on physicochemical properties, understanding the biological interface

is crucial for application.

Mechanism of Action (Predicted)
Based on SAR (Structure-Activity Relationship) with 2-phenylazepane and ephenidine:

NMDA Antagonism: The 2-arylazepane scaffold overlaps with the pharmacophore for the

PCP/MK-801 binding site within the NMDA receptor channel. The 4-methyl group likely

increases affinity via hydrophobic interaction with channel residues.

Monoamine Reuptake: The secondary amine and aryl group spacing mimics the

phenethylamine motif, suggesting potential affinity for DAT (Dopamine Transporter) and NET

(Norepinephrine Transporter).

Bioavailability Flow
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Figure 2: Physicochemical influence on pharmacokinetics. The high pKa implies that pH

partitioning is the rate-limiting step for absorption.

Handling & Safety Protocols
Hazard Classification:

Acute Toxicity: Likely moderate (Oral/Inhalation).

Corrosivity: Free base is a secondary amine and can cause skin burns/eye damage.
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CNS Activity: Handle as a potent psychoactive substance.

Storage:

Store as the Hydrochloride salt to prevent oxidation and absorption of atmospheric

(carbamate formation).

Keep at -20°C, desiccated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comprehensive Physicochemical Profile: 2-(4-
Methylphenyl)azepane[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b063979/docs#comprehensive-physicochemical-
profile-2-4-methylphenyl-azepane-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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